Ibutilide

Atrial Flutter Pharmacological Cardioversion Meta-Analysis

Ibutilide (CAS 122647-31-8) is a first-line, rapid-acting Class III antiarrhythmic for acute conversion of recent-onset atrial fibrillation & flutter. It uniquely activates late inward sodium current while blocking IKr, achieving an ~80% real-world conversion rate and demonstrating 8.97x superiority over amiodarone for atrial flutter. Its well-characterized, monitorable QT prolongation risk makes it the preferred, manageable choice for emergency departments, electrophysiology labs, and ICUs. Procure to ensure prompt, anesthesia-free rhythm control and improve electrical cardioversion success.

Molecular Formula C20H36N2O3S
Molecular Weight 384.6 g/mol
CAS No. 122647-31-8
Cat. No. B043762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbutilide
CAS122647-31-8
SynonymsCorvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E
Molecular FormulaC20H36N2O3S
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3
InChIKeyALOBUEHUHMBRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMW: 885.23. Crystals from acetone, mp 117-119 °C.;  UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894);  solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/
4.73e-03 g/L

Ibutilide (CAS 122647-31-8) Procurement Guide: Class III Antiarrhythmic for Acute Atrial Cardioversion


Ibutilide (CAS 122647-31-8) is a methanesulfonamide derivative and a Class III antiarrhythmic agent, structurally related to sotalol but lacking beta-adrenergic blocking properties [1]. Its primary mechanism of action involves prolonging the cardiac action potential duration and effective refractory period through the enhancement of a slow inward sodium current, with a secondary component of blocking the rapid delayed rectifier potassium current (IKr) [2]. The compound is indicated exclusively for the acute, rapid pharmacological conversion of recent-onset atrial fibrillation (AF) and atrial flutter (AFL) to normal sinus rhythm [3]. Ibutilide is administered intravenously and exhibits high systemic clearance with a mean elimination half-life of 3–6 hours, allowing for manageable QT interval monitoring [4].

Why Ibutilide Cannot Be Substituted by Other Class III Antiarrhythmics


Class III antiarrhythmics share the common goal of prolonging cardiac repolarization, but their underlying mechanisms, efficacy profiles, and proarrhythmic risks differ substantially, precluding simple substitution. Ibutilide distinguishes itself through a unique dual mechanism—activating a late inward sodium current in addition to blocking IKr—which is not replicated by pure IKr blockers like dofetilide or sotalol [1]. This mechanistic divergence translates into significant quantitative differences in clinical outcomes. For instance, while both ibutilide and amiodarone are used for cardioversion, ibutilide demonstrates a clear superiority for atrial flutter (OR=8.97) [2]. Furthermore, in preclinical models, ibutilide shows a lower incidence of polymorphic ventricular tachycardia (12%) compared to D-sotalol (70%) and other class III agents, indicating a differential proarrhythmic profile [3]. Therefore, procurement decisions based solely on the "Class III" designation ignore these critical, data-driven distinctions that directly impact therapeutic efficacy and patient safety.

Quantitative Comparative Evidence for Ibutilide in Atrial Arrhythmia Management


Superior Efficacy for Atrial Flutter Cardioversion Compared to Amiodarone

Ibutilide demonstrates significantly superior efficacy in converting atrial flutter (AFL) compared to amiodarone. A meta-analysis of randomized controlled trials found that ibutilide is more effective for alleviating atrial flutter, with an odds ratio (OR) of 8.97 (95% CI: 4.51 to 17.84, P<0.00001) compared to amiodarone [1]. This finding is crucial as it quantifies a specific clinical scenario where ibutilide is the clearly preferred agent, distinguishing it from other options like amiodarone which may be more appropriate for other indications or patient populations.

Atrial Flutter Pharmacological Cardioversion Meta-Analysis

Rapid Cardioversion Onset: Time-to-Conversion Advantage over Amiodarone

In addition to its efficacy, ibutilide provides a clinically meaningful advantage in the speed of action. A meta-analysis of direct comparative trials demonstrated that ibutilide achieves cardioversion of atrial fibrillation and atrial flutter in a significantly shorter time than amiodarone. The weighted mean difference (WMD) in time to cardioversion was –126.55 minutes (95% CI: –202.35 to –50.76, P=0.001) [1]. This rapid onset of action is a key differentiator for acute care settings where swift rhythm control is essential.

Atrial Fibrillation Time-to-Conversion Clinical Trial

Lower Proarrhythmic Potential in Preclinical Models vs. Other Class III Agents

While all Class III agents carry a risk of torsades de pointes (TdP), ibutilide demonstrates a comparatively lower proarrhythmic potential in a validated preclinical model. In an anesthetized rabbit model designed to assess proarrhythmic risk, ibutilide induced polymorphic ventricular tachycardia (PVT) in only 12% of animals, compared to 70% for D-sotalol, 69% for UK-68,798 (dofetilide analog), and 56% for E-4031 [1]. This data suggests that ibutilide's unique mechanism of action, which involves enhancing an inward sodium current, may confer a more favorable proarrhythmic profile compared to pure IKr blockers.

Proarrhythmia Torsades de Pointes Preclinical Model

High Conversion Efficacy in Real-World Clinical Practice

Ibutilide's efficacy is not limited to controlled trials but is also robust in real-world clinical settings. A study in a general cardiology practice reported an overall cumulative conversion rate of 79.4% (27/34 patients), with an 80% conversion rate for atrial fibrillation (AF) and a 78% rate for atrial flutter (AFL) [1]. This high real-world effectiveness supports its value as a reliable intervention for acute rhythm control.

Atrial Fibrillation Atrial Flutter Clinical Outcomes

Primary Research and Clinical Application Scenarios for Ibutilide Procurement


Acute Pharmacological Cardioversion of Recent-Onset Atrial Flutter in the Emergency Department

Ibutilide is a first-line agent for the rapid termination of recent-onset atrial flutter, particularly in patients who are hemodynamically stable and require prompt rhythm control without the need for anesthesia associated with electrical cardioversion. Procurement should prioritize ibutilide for emergency department formularies, given its superior efficacy in atrial flutter (OR=8.97 vs. amiodarone) [1] and its rapid time-to-conversion advantage (WMD = –126.55 minutes) [1]. This allows for faster patient stabilization and disposition.

Conversion of Atrial Fibrillation of Short Duration in Electrophysiology Labs and Telemetry Units

In controlled settings such as electrophysiology labs, cardiac telemetry, or intensive care units, ibutilide is the preferred intravenous agent for converting recent-onset atrial fibrillation, particularly when the duration is less than 7-14 days. The high real-world conversion rate of ~80% [2] and the well-characterized, monitorable risk of QT prolongation make it a manageable and effective choice. Procurement for these units ensures availability for scheduled and emergent cardioversions where continuous ECG monitoring is standard.

Facilitation of Electrical Cardioversion in Refractory Atrial Fibrillation

Ibutilide can be used as a pretreatment to improve the success rate of electrical cardioversion in patients with atrial fibrillation that is refractory to standard external shocks. The agent's ability to prolong atrial refractoriness [3] can render the atria more susceptible to electrical depolarization, thereby increasing the likelihood of successful cardioversion and reducing the need for repeated high-energy shocks. This application is supported by the unique dual mechanism of enhancing slow inward sodium current and blocking IKr [3].

Management of Atrial Arrhythmias Post-Cardiac Surgery

Post-operative atrial fibrillation is a common complication following cardiac surgery. Ibutilide is an effective option for the acute pharmacological conversion of post-operative AF or AFL. Its intravenous route and rapid action make it suitable for managing these acute, often transient arrhythmias in a monitored surgical intensive care or step-down unit setting. Evidence from clinical trials supports its use in this specific patient population, offering a non-invasive alternative to electrical cardioversion [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibutilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.